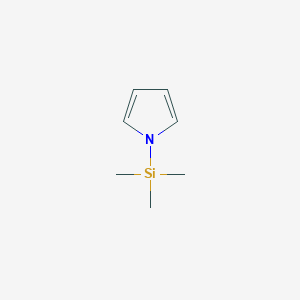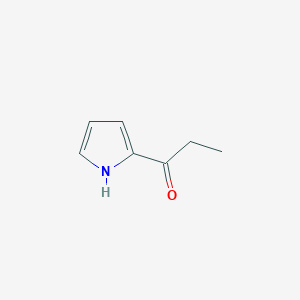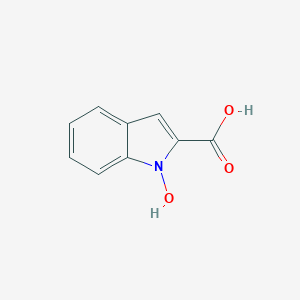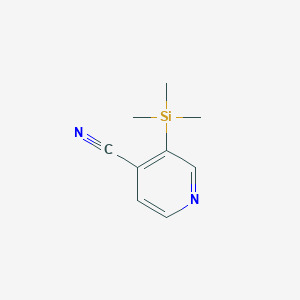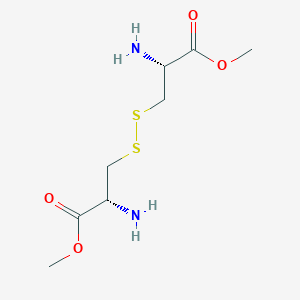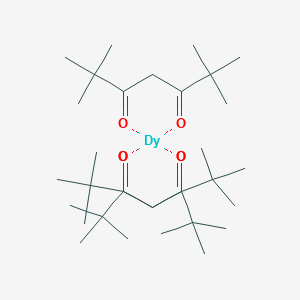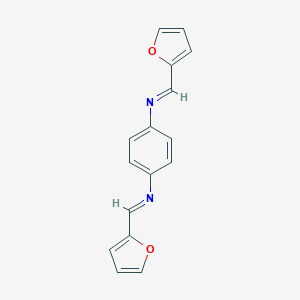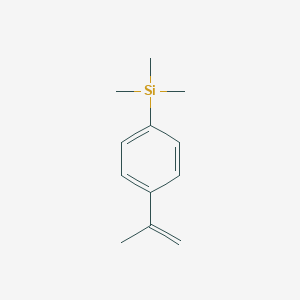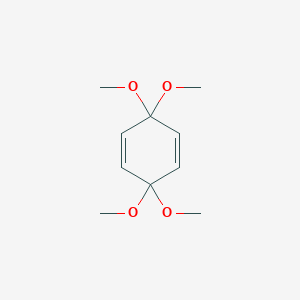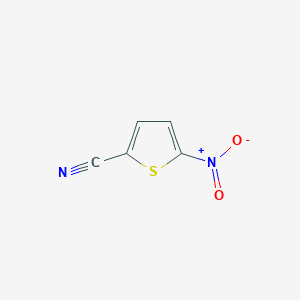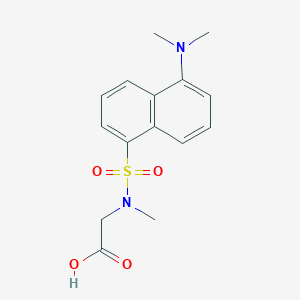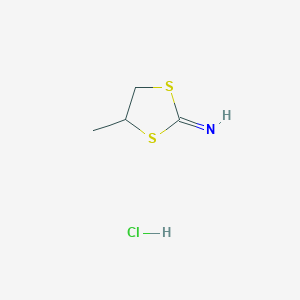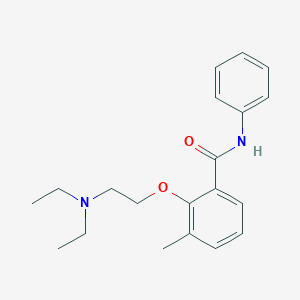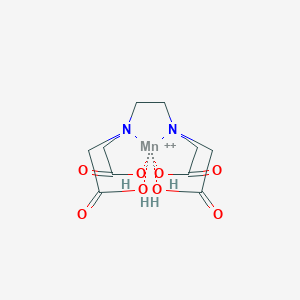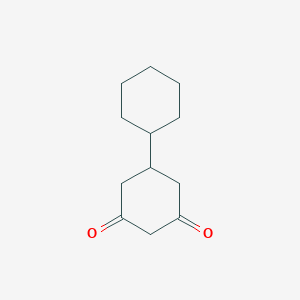
5-Cyclohexylcyclohexane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclohexylcyclohexane-1,3-dione, also known as 5,5-Dimethyl-1,3-cyclohexanedione or Dimedone, is a chemical compound with the molecular formula C12H18O2 . It usually comes in the form of a yellow crystal .
Synthesis Analysis
The synthesis of 5,5-Dimethylcyclohexane-1,3-dione, a similar compound, involves a modification of the normal Robinson annulation. The initial Michael addition of diethyl malonate with mesityl oxide (4-methylpent-3-en-2-one) is followed by an intramolecular Claisen condensation .Molecular Structure Analysis
The molecular structure of 5,5-Dimethyl-1,3-cyclohexanedione, a similar compound, is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The synthesis of 5,5-Dimethylcyclohexane-1,3-dione involves a Michael addition followed by an intramolecular Claisen condensation .Physical And Chemical Properties Analysis
5,5-Dimethylcyclohexane-1,3-dione is stable under ambient conditions and soluble in water, as well as ethanol and methanol. It has a boiling point range of 147 - 150 °C (420 - 423 K), at which point it decomposes .Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-cyclohexylcyclohexane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h9-10H,1-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYBPPUTWMUXAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CC(=O)CC(=O)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90615809 |
Source


|
| Record name | [1,1'-Bi(cyclohexane)]-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90615809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclohexylcyclohexane-1,3-dione | |
CAS RN |
17844-66-5 |
Source


|
| Record name | [1,1'-Bi(cyclohexane)]-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90615809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

